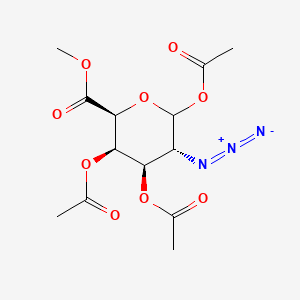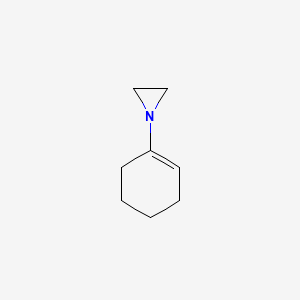![molecular formula C16H22ClNO2 B584432 DL-Propranolol-[4-3H] hydrochloride CAS No. 152558-63-9](/img/structure/B584432.png)
DL-Propranolol-[4-3H] hydrochloride
Vue d'ensemble
Description
DL-Propranolol-[4-3H] hydrochloride is a non-cardioselective beta-adrenergic antagonist . It is widely used for various conditions such as myocardial infarction, arrhythmia, angina pectoris, hypertension, hyperthyroidism, migraine, pheochromocytoma, and anxiety . The empirical formula is C16H21NO2 · HCl, and its molecular weight is 295.80 .
Synthesis Analysis
The synthesis of propranolol proceeds from 1-naphthol and isopropylamine under mild and less toxic conditions . Novel propranolol derivatives have been designed by reactions of propranolol with benzoyl chloride, pyridinium chlorochromate, and n-butyl bromide through esterification, oxidation reduction, and alkylation, respectively .Molecular Structure Analysis
The molecular structure of DL-Propranolol-[4-3H] hydrochloride is represented by the Hill Notation: C16H21NO2 · HCl . The molecular weight is 295.80 .Chemical Reactions Analysis
Propranolol is metabolized in the liver, and the metabolites of propranolol are 4-hydroxypropranolol, 5-hydroxypropanolol, N-desisopropranol, and propranolol β-D-glucuronide .Physical And Chemical Properties Analysis
DL-Propranolol-[4-3H] hydrochloride is a solid, white to very slightly yellow crystalline powder . It is odorless and has a bitter taste . It is typically stored at a temperature between 2-8°C .Applications De Recherche Scientifique
Ligand-Receptor Interaction Studies : DL-Propranolol was used to study ligand-receptor interactions, particularly focusing on beta-adrenoceptors in rat red blood cells and membranes. The study provided insights into the binding of ligands to receptors, which is crucial for understanding drug-receptor interactions (Manukhin, Nesterova, Smurova, & Kichikulova, 1999).
Treatment of Infantile Hemangiomas : Propranolol hydrochloride has been demonstrated as an effective and safe medication for treating infantile hemangiomas (IHs), reducing their volume, color, and elevation (Hogeling, Adams, & Wargon, 2011).
Comparative Studies with Other Beta-Blockers : In a study comparing different beta-blockers, Propranolol's effects on cardiovascular responses were assessed, providing valuable data on its potency and application in managing cardiovascular conditions (Cuthbert & Owusu‐Ankomah, 1971).
Surface Characterization and Pharmaceutical Applications : Research has examined the surface energetics of milled DL-Propranolol hydrochloride using techniques like inverse gas chromatography and molecular modeling. This study is significant for pharmaceutical formulation and drug delivery systems (York, Ticehurst, Osborn, Roberts, & Rowe, 1998).
Interaction with Proteins : DL-Propranolol hydrochloride's interaction with human haemoglobin and human serum albumin in aqueous solutions was studied using techniques like ζ-potential and UV difference spectroscopy. This research provides insights into the drug's behavior in biological systems (Ruso, Attwood, García, Prieto, Sarmiento, Taboada, Varela, & Mosquera, 2000).
Spermicidal Potential : DL-Propranolol was investigated for its spermicidal effects, indicating its potential application as a contraceptive. This research highlights a novel use of the drug beyond its common applications in cardiovascular diseases (Network, 1986).
Resonance Rayleigh Scattering Applications : The study of Propranolol's enantiomers, RPH and SPH, using resonance Rayleigh scattering (RRS) techniques, provided a method for determining SPH based on RRS signals. This research is significant for pharmaceutical analysis (Yang, Wang, Zhou, & Yang, 2015).
Safety And Hazards
Orientations Futures
While DL-Propranolol-[4-3H] hydrochloride is widely used for various conditions, adverse effects have instigated the search for replacement by newer drugs . Future research may focus on the development of propranolol derivatives to improve biopharmaceutical and therapeutic features, as well as to reduce the first level of metabolism .
Propriétés
IUPAC Name |
1-(propan-2-ylamino)-3-(4-tritionaphthalen-1-yl)oxypropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16;/h3-9,12,14,17-18H,10-11H2,1-2H3;1H/i7T; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRUPTIKESYGQW-GSAKUAQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C1=CC=C(C2=CC=CC=C12)OCC(CNC(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745504 | |
| Record name | 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Propranolol-[4-3H] hydrochloride | |
CAS RN |
152558-63-9 | |
| Record name | 1-{[(4-~3~H)Naphthalen-1-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40745504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



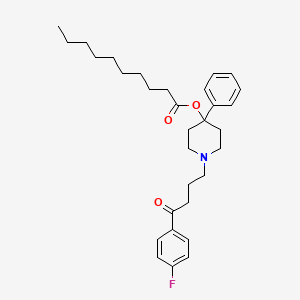

![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)
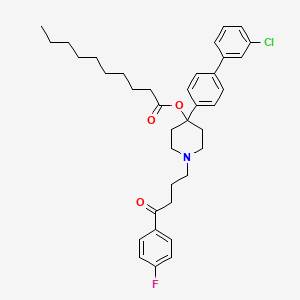
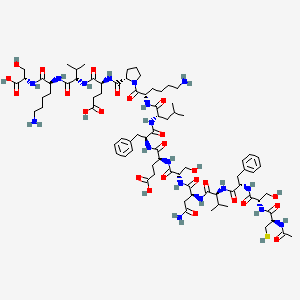
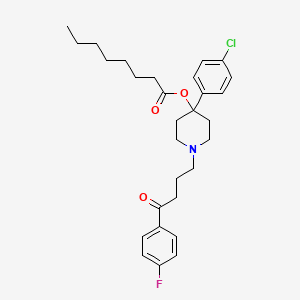
![(1S,2R)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-(2,2-dichloroacetamido)-1-(4-nitrophenyl)propyl acetate](/img/structure/B584364.png)
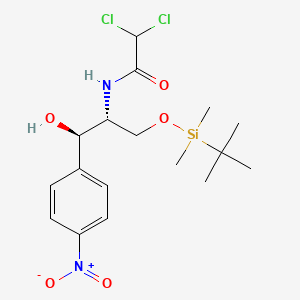
![3,5,6-Trimethyl[1,2,4]triazolo[4,3-A]pyrazin-8(7H)-one](/img/structure/B584368.png)
